An In-depth Technical Guide to N-Isopropylbutyramide: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to N-Isopropylbutyramide: Chemical Properties, Structure, and Analysis
Abstract
This technical guide provides a comprehensive overview of N-Isopropylbutyramide (N-propan-2-ylbutanamide), a secondary amide with potential applications in chemical synthesis and research. This document delves into the core chemical and physical properties of the molecule, its structural elucidation, and detailed, field-proven protocols for its synthesis and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for their work.
Chemical Identity and Molecular Structure
N-Isopropylbutyramide, systematically named N-propan-2-ylbutanamide, is a chemical compound with the molecular formula C₇H₁₅NO.[1] It is classified as a secondary amide, characterized by a butyryl group attached to the nitrogen atom of an isopropylamine.
The structural integrity of N-Isopropylbutyramide is fundamental to its chemical behavior. The molecule consists of a four-carbon butyramide core, with the nitrogen atom bonded to an isopropyl group. This arrangement influences its polarity, reactivity, and intermolecular interactions.
Caption: 2D Chemical Structure of N-Isopropylbutyramide.
Physicochemical Properties
The physical and chemical properties of N-Isopropylbutyramide dictate its behavior in various solvents and its suitability for different applications. The following table summarizes its key properties.
| Property | Value | Source |
| IUPAC Name | N-propan-2-ylbutanamide | PubChem[1] |
| CAS Number | 122348-67-8 | PubChem[1] |
| Molecular Formula | C₇H₁₅NO | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem[1] |
| Boiling Point | 217.1 °C | LookChem[2] |
| Density | 0.859 g/cm³ | LookChem[2] |
| Flash Point | 116.4 °C | LookChem[2] |
| SMILES | CCCC(=O)NC(C)C | TCI[3] |
| Kovats Retention Index | 1042 (Standard non-polar) | PubChem[1] |
Synthesis Protocol: Nucleophilic Acyl Substitution
The synthesis of N-Isopropylbutyramide can be efficiently achieved via the nucleophilic acyl substitution of butanoyl chloride with isopropylamine. This method is reliable and generally proceeds with a high yield. The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which readily reacts with the amine nucleophile. A base, in this case, a second equivalent of isopropylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme:
CH₃CH₂CH₂COCl + 2 (CH₃)₂CHNH₂ → CH₃CH₂CH₂CONHCH(CH₃)₂ + (CH₃)₂CHNH₃⁺Cl⁻
Materials:
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Butanoyl chloride
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Isopropylamine
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Anhydrous diethyl ether (or a similar inert solvent)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
Step-by-Step Methodology:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve isopropylamine (2.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and prevent side reactions.
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Addition of Acyl Chloride: Add butanoyl chloride (1.0 equivalent) dropwise to the stirred solution of isopropylamine over a period of 30-60 minutes. The slow addition helps to maintain the low temperature.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
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Work-up:
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Quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess isopropylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Separate the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to obtain pure N-Isopropylbutyramide.
Analytical Characterization Workflow
To ensure the identity and purity of the synthesized N-Isopropylbutyramide, a series of analytical techniques should be employed. The following workflow provides a comprehensive approach to characterization.
Caption: A typical analytical workflow for the characterization of synthesized N-Isopropylbutyramide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.
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¹H NMR Spectroscopy (Predicted):
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Triplet (δ ~0.9 ppm, 3H): Corresponding to the terminal methyl group (CH₃) of the butyryl chain.
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Sextet (δ ~1.6 ppm, 2H): For the methylene group (CH₂) adjacent to the terminal methyl group.
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Triplet (δ ~2.1 ppm, 2H): For the methylene group (CH₂) adjacent to the carbonyl group.
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Doublet (δ ~1.1 ppm, 6H): Corresponding to the two equivalent methyl groups of the isopropyl moiety.
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Septet (δ ~4.0 ppm, 1H): For the methine proton (CH) of the isopropyl group.
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Broad singlet (δ ~5.5-7.0 ppm, 1H): For the amide proton (NH). The chemical shift can vary depending on the solvent and concentration.
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¹³C NMR Spectroscopy (Predicted):
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~13 ppm: Terminal methyl carbon of the butyryl group.
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~19 ppm: Methylene carbon adjacent to the terminal methyl group.
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~38 ppm: Methylene carbon adjacent to the carbonyl group.
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~22 ppm: The two equivalent methyl carbons of the isopropyl group.
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~41 ppm: The methine carbon of the isopropyl group.
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~173 ppm: The carbonyl carbon of the amide.
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Protocol for NMR Analysis:
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Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
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Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
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Expected Molecular Ion Peak (M⁺): m/z = 129.1154 (for the exact mass).
Protocol for MS Analysis:
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Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography).
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Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Expected Key Absorptions:
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~3300 cm⁻¹ (N-H stretch): A characteristic sharp to moderately broad peak for the secondary amide N-H bond.
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~2960-2850 cm⁻¹ (C-H stretch): Strong absorptions corresponding to the aliphatic C-H bonds.
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~1640 cm⁻¹ (C=O stretch, Amide I band): A strong, sharp peak for the carbonyl group of the amide.
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~1550 cm⁻¹ (N-H bend, Amide II band): A strong peak associated with the N-H bending and C-N stretching vibrations.
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Protocol for IR Analysis:
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Place a drop of the neat liquid sample (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr).
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Alternatively, prepare a thin film of the sample on a single salt plate.
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Acquire the IR spectrum using an FTIR spectrometer.
Applications and Biological Context
While N-Isopropylbutyramide is not as widely studied as some other amides, it serves as a valuable model compound for understanding the properties and reactions of secondary amides. Its structure makes it a potential building block in organic synthesis for the introduction of the N-isopropyl group. Further research may uncover specific biological activities or applications in materials science.
Safety and Handling
As with any chemical, N-Isopropylbutyramide should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
References
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FooDB. Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide. [Link]
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PubChem. N-Isopropylisobutyramide. National Center for Biotechnology Information. [Link]
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